Aletamine hydrochloride can be synthesized through chemical reactions involving simpler organic compounds. It belongs to the class of compounds known as amines, specifically secondary or tertiary amines, depending on its structural configuration. The compound has a molecular formula of and a molecular weight of approximately 545.3 grams per mole. Its systematic name is 1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride, indicating its complex structure and functional groups.
The synthesis of Aletamine hydrochloride typically involves several steps, beginning with the reaction of benzeneethanamine with allyl bromide to produce alpha-allylphenethylamine. This intermediate compound is subsequently converted to its hydrochloride salt by reacting it with hydrochloric acid.
Technical Details:
Industrial production processes mirror these synthetic routes but are conducted on a larger scale, requiring meticulous control over reaction conditions such as temperature and pH to achieve high yield and purity levels.
Aletamine hydrochloride's molecular structure features multiple functional groups, including amine and guanidine moieties, which are critical for its biological activity. The detailed structural representation includes:
This complex structure contributes to its reactivity and interaction with biological systems.
Aletamine hydrochloride is capable of undergoing various chemical reactions, including:
Technical Details:
These reactions are essential for modifying the compound's structure to explore its potential derivatives and applications.
Aletamine hydrochloride is typically presented as a crystalline solid. Its solubility characteristics are influenced by the presence of the hydrochloride salt form, which generally increases solubility in aqueous solutions compared to its free base form.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile indicates potential for various chemical transformations, making it versatile for synthetic applications.
Aletamine hydrochloride has been explored for numerous scientific uses:
Aletamine hydrochloride (chemically known as α-allylphenethylamine hydrochloride) emerged as an investigational antidepressant compound during the 1960–1970s period marked by intensive exploration of phenethylamine derivatives. Synthesized through collaborative efforts between Kenji Tsukada’s team at Shinshu University and Dow Chemical Company, it represented a structural departure from classical tricyclic antidepressants (TCAs) while exhibiting a comparable activity profile [1]. Early pharmacological evaluations by Hitchens et al. (1972) demonstrated that aletamine counteracted reserpine-induced depression symptoms (e.g., ptosis, reduced exploratory behavior) in murine models with potency exceeding that of imipramine. Notably, amitriptyline proved inactive in this paradigm. This established aletamine’s unique reserpine-antagonism – a significant milestone differentiating it from first-generation TCAs [1] [3].
A key paradigm shift associated with aletamine was its dissociation of antidepressant effects from pronounced anticholinergic activity. Unlike imipramine or amitriptyline, aletamine did not inhibit tremorine-induced tremors or salivation, indicating a lack of central or peripheral anticholinergic effects. This suggested a potentially improved side effect profile [3]. Mechanistically, studies indicated a distinct profile involving weak dopamine antagonism, high-affinity κ-opioid receptor agonism, and crucially, no monoamine oxidase inhibition – evidenced by its failure to potentiate tryptamine convulsions [1] [3]. Despite promising preclinical results mirroring TCA efficacy without major anticholinergic liabilities, aletamine was ultimately superseded by newer agents. Its development, however, provided critical insights into structure-activity relationships (SAR) within the phenethylamine class and underscored the possibility of dissecting antidepressant efficacy from unwanted antimuscarinic effects.
Table 1: Key Milestones in Aletamine Research
Time Period | Key Event | Significance |
---|---|---|
Early 1960s | Initial synthesis by Tsukada (Shinshu Univ.) and Dow Chemical collaborators | Creation of α-allylphenethylamine scaffold as a novel phenethylamine derivative |
1972 | Comprehensive pharmacologic evaluation by Hitchens et al. | Demonstrated reserpine antagonism surpassing imipramine; lack of anticholinergic effects; distinct from amphetamine |
Mid-1970s | Investigation as a potential antidepressant | Profile likened to imipramine/amitriptyline but with mechanistic differences (κ-opioid agonism, weak DA antagonism) |
Late 20th C. | Superseded by newer antidepressants | Limited clinical development; primarily retained as a research compound in scientific literature |
Aletamine (C₁₁H₁₅N·HCl) belongs to the broad phenethylamine structural class but incorporates an α-allyl substitution, distinguishing it from simpler analogs like amphetamine. This α-allyl group introduces stereochemical complexity (racemic mixture with one chiral center) and significantly alters pharmacodynamics compared to β-phenethylamines [3]. When contrasted with dissociative anesthetics like ketamine (a cyclohexanone derivative) and phencyclidine (PCP) (a piperidine derivative), fundamental structural differences become apparent. Aletamine lacks the N-methyl-D-aspartate (NMDA) receptor antagonism central to ketamine’s (Ki ~659 nM at NMDA receptor) and PCP’s (Ki ~59 nM) anesthetic and psychotomimetic effects. Instead, its primary antidepressant-like actions were initially attributed to monoaminergic modulation resembling TCAs [1] [5] [8].
Analysis of receptor affinity profiles reveals further distinctions. While methoxetamine (a ketamine analogue with 3-methoxy substitution and N-ethyl replacement) retains high NMDA receptor affinity (Ki ~259 nM), aletamine shows negligible interaction with this target. Its significant activities include κ-opioid receptor agonism and weak dopamine D₂ receptor antagonism [1] [6]. Unlike PCP derivatives (e.g., 4-MeO-PCP exhibiting high sigma-2 receptor affinity, Ki ~143 nM), aletamine’s binding to sigma receptors remains unreported. Furthermore, amphetamine’s primary mechanism involves monoamine transporter reversal and direct receptor stimulation, leading to psychostimulation – effects starkly contrasting aletamine’s suppression of spontaneous motor activity and potentiation of hexobarbital hypnosis in rodents [3].
Table 2: Structural and Pharmacological Comparison of Aletamine with Key Analogues
Compound (Class) | Core Structure | Key Molecular Targets & Affinities | Primary (Historical) Indication |
---|---|---|---|
Aletamine HCl (Phenethylamine) | α-Allylphenethylamine | κ-Opioid receptor (High Affinity Agonist); Dopamine D₂ (Weak Antagonist); No MAO inhibition, No significant NMDA affinity | Investigational Antidepressant |
Ketamine (Cyclohexanone) | 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone | NMDA Receptor (Non-competitive Antagonist, Ki ~659 nM) | Anesthesia, Treatment-Resistant Depression |
PCP (Piperidine) | 1-(1-Phenylcyclohexyl)piperidine | NMDA Receptor (Non-competitive Antagonist, Ki ~59 nM); Sigma-2 (Ki ~136 nM) | Anesthetic (Discontinued), Illicit |
d-Amphetamine (Phenethylamine) | β-Methylphenethylamine | Monoamine Transporter Reversal/Release; TAAR1 Agonism | ADHD, Narcolepsy |
Methoxetamine (Ketamine Analog) | 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexanone | NMDA Receptor (Ki ~259 nM); SERT (Ki ~481 nM) | Illicit Dissociative |
The original synthesis of aletamine followed classic organic transformations suitable for α-substituted phenethylamines. While detailed procedures specific to aletamine hydrochloride are less documented than those for prominent drugs like ketamine, its core structure suggests reliance on established methods for α-alkyl phenethylamines. A common approach involves the condensation of benzaldehyde with nitroethane followed by reduction to yield a phenyl-nitropropane intermediate. Subsequent reduction and functional group manipulation could introduce the α-allyl group, potentially via allylation of a glycine derivative or Strecker synthesis followed by hydrolysis and decarboxylation [3].
Significant advancements in synthesizing structurally complex amines like ketamine analogues highlight methodologies potentially applicable to refining aletamine synthesis. Early ketamine routes, such as the Stevens method, involved Grignard reactions (e.g., 2-chlorobenzonitrile + cyclopentylmagnesium bromide), hazardous bromination using liquid bromine (Br₂/CCl₄), and subsequent amination with methylamine. This produced a hydroxylimine intermediate requiring high-temperature rearrangement (e.g., in decalin at reflux) to form the final α-aminoketone [8]. Modern approaches seek safer, more efficient catalytic processes. For instance, acidic ionic liquids (e.g., 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate) now catalyze dehydrations like the conversion of carbinol intermediates to alkenes, replacing corrosive mineral acids [7].
Furthermore, strategies for assembling α-aminoketones – the core motif in ketamine and structurally related to aletamine’s aminopropyl chain – have evolved. Innovative routes bypass unstable intermediates like α-bromoketones. One method involves direct rearrangement of α-hydroxy ketones with amines (e.g., methylamine) at elevated temperatures (170°C), albeit requiring optimization for sterically hindered systems [7]. Catalytic reductive amination using sodium triacetoxyborohydride or cyanoborohydride offers milder conditions for introducing methylamino groups compared to Eschweiler-Clarke methylation (formaldehyde/formic acid), which can lead to over-methylation [4]. Transition metal catalysis, particularly palladium-catalyzed coupling for constructing aryl-alkyl ketone backbones (as seen in ketamine precursor synthesis), represents another area where methodologies applicable to phenethylamine synthesis have progressed [7].
Table 3: Evolution of Synthetic Strategies Relevant to Aletamine-Type Structures
Synthetic Era | Key Methodology | Example Application | Advantages/Limitations |
---|---|---|---|
Classic (1960s-70s) | Grignard Reaction; Bromination/Amination; High-Temp Rearrangement | Stevens Ketamine Synthesis; Likely Aletamine routes | Well-established; Uses hazardous/toxic reagents (Br₂, CCl₄); Harsh conditions |
Late 20th C. | Reductive Amination; Safer Dehydrating Agents | Amination of ketones using NaBH₃CN/NaBH(OAc)₃; Use of P₂O₅ or POCl₃ | Milder than Eschweiler-Clarke; Still uses corrosive reagents |
Modern Catalytic | Acidic Ionic Liquid Catalysis; Transition Metal Catalysis; Direct α-Hydroxyimine Rearrangement | Dehydration in ketamine synthesis ; Pd-catalyzed aryl-cycloalkyl coupling [7] | Reduced toxicity; Higher atom economy; Improved selectivity; Often requires specialized catalysts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7